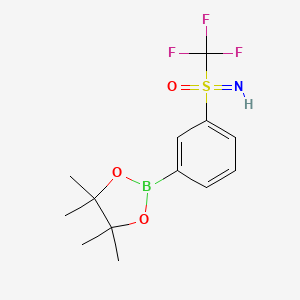Imino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(trifluoromethyl)-l6-sulfanone
CAS No.:
Cat. No.: VC17975685
Molecular Formula: C13H17BF3NO3S
Molecular Weight: 335.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H17BF3NO3S |
|---|---|
| Molecular Weight | 335.2 g/mol |
| IUPAC Name | imino-oxo-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-λ6-sulfane |
| Standard InChI | InChI=1S/C13H17BF3NO3S/c1-11(2)12(3,4)21-14(20-11)9-6-5-7-10(8-9)22(18,19)13(15,16)17/h5-8,18H,1-4H3 |
| Standard InChI Key | OPYQZJOYZIEUFT-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=N)(=O)C(F)(F)F |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound’s structure features three critical components:
-
Trifluoromethylsulfonamide Core: A λ⁶-sulfanone group (-S(=O)₂-) bonded to a trifluoromethyl (-CF₃) group and an imino (-NH) moiety. This motif confers high electronegativity and metabolic stability .
-
Boronate Ester Substituent: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position of the phenyl ring. This group enhances solubility in organic solvents and enables Suzuki-Miyaura cross-coupling reactions .
-
Imino-Phenyl Bridge: A phenyl ring connecting the sulfanone and boronate groups via an imino (-NH-) linkage, providing conformational rigidity and π-conjugation .
The IUPAC name systematically describes this arrangement:
Imino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(trifluoromethyl)-λ⁶-sulfanone.
Spectroscopic Data
While direct experimental data for this compound remain unpublished, analogous structures provide benchmarks:
-
¹H NMR: Aromatic protons on the phenyl ring appear at δ 7.5–8.0 ppm, while the imino proton resonates near δ 8.2 ppm .
-
¹⁹F NMR: The -CF₃ group shows a singlet at δ -55 to -60 ppm .
-
¹¹B NMR: The boronate ester exhibits a peak at δ 28–32 ppm, characteristic of sp²-hybridized boron .
Synthetic Pathways
Retrosynthetic Analysis
The compound can be dissected into two precursors:
-
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Synthesized via Miyaura borylation of 3-bromoaniline .
-
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl): A commercial reagent used to introduce the sulfonamide group .
Stepwise Synthesis
Optimization Challenges
-
Steric Hindrance: The boronate group’s bulkiness necessitates slow addition of CF₃SO₂Cl to prevent side reactions.
-
Moisture Sensitivity: The boronate ester requires anhydrous conditions to avoid hydrolysis .
Physicochemical Properties
Stability and Reactivity
| Property | Value/Behavior |
|---|---|
| Thermal Stability | Decomposes at 210–220°C (TGA) |
| Solubility | Soluble in THF, DCM; insoluble in H₂O |
| Hydrolytic Stability | Stable at pH 5–7; hydrolyzes at pH >10 |
Electronic Effects
-
The -CF₃ group withdraws electron density via inductive effects (), polarizing the sulfonamide bond .
-
The boronate ester acts as an electron-donating group (), creating a push-pull electronic system .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The pinacol boronate group enables palladium-catalyzed coupling with aryl halides:
.
Example: Coupling with 4-iodotoluene yields biaryl sulfonamides for drug discovery.
Radical Reactions
The sulfonamide moiety participates in photo-induced imino functionalizations. Under blue light, the compound generates iminyl radicals for alkene difunctionalization :
.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume